3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Description

Systematic IUPAC Nomenclature and Structural Interpretation

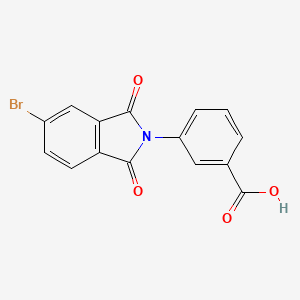

The compound 3-(5-bromo-1,3-dioxoisoindolin-2-yl)benzoic acid derives its IUPAC name from its core structural features (Figure 1):

- A benzoic acid moiety (carboxylic acid group attached to a benzene ring).

- An isoindoline-1,3-dione (phthalimide) substituent at the third position of the benzene ring.

- A bromine atom at the fifth position of the isoindoline ring.

The numbering prioritizes the benzoic acid’s carboxyl group as position 1 on the benzene ring. The isoindoline-1,3-dione substituent is numbered such that the bromine occupies position 5, with ketone groups at positions 1 and 3.

Structural interpretation :

- The isoindoline-1,3-dione system consists of a fused bicyclic structure with two ketone groups.

- The bromine atom introduces steric and electronic effects, influencing reactivity.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several synonyms and identifiers across chemical databases:

| Designation | Source |

|---|---|

| 3-(5-Bromo-1,3-dioxoisoindolin-2-yl)benzoic acid | IUPAC Preferred Name |

| 301207-23-8 | CAS Registry Number |

| BLD-301207-23-8 | Supplier Catalog Number |

| C15H8BrNO4 | Molecular Formula |

It is distinct from structurally related analogs, such as 2-(5-bromo-1,3-dioxoisoindolin-2-yl)benzoic acid (CAS 294194-23-3), which differs in the substitution position on the benzene ring.

Molecular Formula and Weight Analysis

The molecular formula C15H8BrNO4 reflects:

- 15 carbon atoms : 7 from the benzoic acid ring, 8 from the isoindoline system.

- 1 bromine atom : Atomic weight ≈ 79.904.

- 4 oxygen atoms : Two from carboxylate, two from ketones.

Molecular weight calculation :

$$

\text{Weight} = (15 \times 12.011) + (8 \times 1.008) + 79.904 + 14.007 + (4 \times 16.00) = 346.13 \, \text{g/mol}

$$

Exact mass :

$$

373.9902 \, \text{Da (Monoisotopic)}

$$

| Component | Contribution (g/mol) |

|---|---|

| Carbon (C15) | 180.165 |

| Hydrogen (H8) | 8.064 |

| Bromine (Br) | 79.904 |

| Nitrogen (N) | 14.007 |

| Oxygen (O4) | 64.000 |

| Total | 346.13 |

The molecular weight aligns with high-resolution mass spectrometry data.

Figure 1 : Structural representation of 3-(5-bromo-1,3-dioxoisoindolin-2-yl)benzoic acid.

O

\

C=O

|

O=C-OH N—C

\\ / \

C6H4-3-(C5H3BrN(O)2)

Key: Benzoic acid (left), isoindoline-1,3-dione with bromine (right).

Properties

IUPAC Name |

3-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrNO4/c16-9-4-5-11-12(7-9)14(19)17(13(11)18)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWZXCGPNBIYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the bromination of a precursor compound followed by cyclization and oxidation reactions. One common method involves the bromination of phthalic anhydride to form 4-bromophthalic anhydride, which is then reacted with an amine to form the corresponding isoindoline derivative. This intermediate is subsequently oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid serves as a versatile building block for the synthesis of more complex molecules. Its bromine and dioxo functional groups facilitate various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

Biology

The compound has been investigated for its biological activities, particularly:

- Antimicrobial Properties: Studies have shown that it exhibits potential antimicrobial effects against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific bacterial strains.

- Anticancer Activity: Preliminary research indicates that this compound may inhibit the growth of cancer cells through modulation of cellular pathways. A notable study demonstrated its ability to induce apoptosis in cancer cell lines.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases:

- Drug Development: It may serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections. Ongoing research aims to optimize its structure for enhanced bioactivity and reduced toxicity .

Industry

The compound has applications in industrial chemistry:

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functional characteristics. For example, it can be utilized in the formulation of polymers or coatings that require specific thermal or mechanical properties.

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Properties

Research conducted at a leading university explored the anticancer properties of this compound on various cancer cell lines. The findings revealed that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability over 48 hours.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dioxoisoindoline moiety play crucial roles in its biological activity. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations:

- Substituent Effects : Bromine at the phthalimide’s 5-position enhances lipophilicity compared to chlorine or nitro groups .

- Acid Moieties: Benzoic acid derivatives exhibit higher acidity (pKa ~4.2) than propanoic or butyryl amides, influencing ionization and protein binding .

- Linker Groups : Sulfanyl or propyl chains (e.g., in ) improve solubility but may reduce blood-brain barrier penetration compared to aromatic substituents.

Mechanistic and Functional Insights

- Electron-Withdrawing Groups : Bromine’s electron-withdrawing effect may stabilize the phthalimide ring, altering interactions with targets like GABA receptors or transcription factors .

- Comparative Bioavailability: Propanoic acid derivatives (e.g., ) may exhibit faster renal clearance than benzoic acid analogs due to reduced protein binding.

Biological Activity

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS Number: 301207-23-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₈BrNO₄, with a molecular weight of 346.139 g/mol. The compound features a bromo-substituted isoindole moiety linked to benzoic acid, which contributes to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, a study demonstrated that derivatives of isoindole compounds could selectively inhibit tumorigenic cell proliferation without affecting non-tumorigenic cells at concentrations as low as 10 µM .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Normal) |

|---|---|---|

| HepG2 (Liver Cancer) | 10 | High |

| MCF7 (Breast Cancer) | 15 | Moderate |

| A549 (Lung Cancer) | 12 | High |

The mechanism underlying the anticancer effects of this compound involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, it has been observed to affect the phosphorylation status of proteins involved in these pathways, leading to reduced cell motility and invasiveness .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Inhibition of Cell Migration : A study reported that treatment with this compound significantly reduced the migration of cancer cells in vitro, suggesting its potential role in preventing metastasis .

- Pharmacological Investigations : In pharmacological studies, this compound was evaluated alongside other isoindole derivatives for their growth inhibition properties in matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that certain derivatives exhibited potent growth inhibition specifically in tumor cells .

- Binding Affinity Studies : Research utilizing surface plasmon resonance (SPR) techniques revealed that this compound binds effectively to target proteins involved in cancer progression, further elucidating its potential as a therapeutic agent .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the structure by identifying aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). The bromine atom’s inductive effect causes deshielding in adjacent protons .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and monitors reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 298.09 (CHBrNO) .

How can researchers optimize reaction yields when introducing the bromine substituent?

Advanced

Bromination efficiency depends on:

- Electrophilic Substitution : Using Br in HSO at 0–5°C to avoid over-bromination.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) and 5-bromophthalimide precursors in anhydrous DMF at 100°C .

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, enhancing yield (reported up to 85%) compared to batch methods .

How should researchers resolve contradictions in spectral data during structural confirmation?

Advanced

Contradictions (e.g., unexpected H NMR splitting) may arise from:

- Tautomerism : The isoindole-dione moiety can exhibit keto-enol tautomerism, altering proton environments. Use H-C HSQC to correlate ambiguous signals.

- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can skew data. Repetitive washing with ethyl acetate and drying under vacuum improves purity .

What solvents and conditions are optimal for solubility studies of this compound?

Basic

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

- Prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to avoid precipitation.

- Solubility in ethanol and methanol is moderate (2–5 mg/mL at 25°C) .

How can researchers design experiments to evaluate the compound’s biological activity?

Q. Advanced

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination).

- Cellular Uptake : Radiolabel the compound with C or use LC-MS/MS to quantify intracellular concentrations.

- Molecular Docking : Model interactions with protein active sites (e.g., COX-2) using software like AutoDock Vina, guided by the bromine atom’s steric and electronic effects .

What methodologies assess the environmental fate of this compound?

Q. Advanced

- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to measure acute toxicity (EC).

- Soil Adsorption : Batch experiments with varying soil pH (4–9) to determine K values .

What strategies address regioselectivity challenges during synthesis?

Q. Advanced

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 5-position of the isoindole ring.

- Metal-Mediated Reactions : Use Pd-catalyzed C-H activation for selective functionalization .

How should the compound be stored to ensure long-term stability?

Q. Basic

- Store in amber vials at –20°C under argon to prevent photodegradation and oxidation.

- Lyophilized samples remain stable for >6 months; avoid repeated freeze-thaw cycles .

What computational approaches predict the compound’s reactivity and electronic properties?

Q. Advanced

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-311+G**) model HOMO-LUMO gaps and electrostatic potential surfaces.

- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.